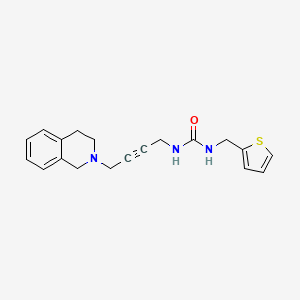

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Description

This compound is a urea derivative featuring a 3,4-dihydroisoquinoline moiety connected via a but-2-yn-1-yl linker and a thiophen-2-ylmethyl group. The dihydroisoquinoline scaffold is notable for its pharmacological relevance, including modulation of neurotransmitter receptors and enzyme inhibition.

Properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c23-19(21-14-18-8-5-13-24-18)20-10-3-4-11-22-12-9-16-6-1-2-7-17(16)15-22/h1-2,5-8,13H,9-12,14-15H2,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWIVLNVJCFPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

- Molecular Formula : C₂₄H₂₂N₂O

- Molecular Weight : 354.4 g/mol

- Structural Features : The compound contains a 3,4-dihydroisoquinoline moiety and a thiophene ring, which are known for their diverse biological properties. The presence of a urea functional group further enhances its potential for biological interactions.

Synthesis

The synthesis of this compound can be achieved through multiple synthetic routes, often involving the alkylation of 3,4-dihydroisoquinoline followed by coupling with thiophenes. Various methods such as catalytic hydrogenation and Sonogashira coupling are utilized to optimize yield and purity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea and thiourea have shown promising results in inhibiting cancer cell proliferation. In vitro assays against various cancer cell lines reveal that these compounds can induce apoptosis and inhibit tumor growth effectively .

Antiviral and Antibacterial Properties

The compound has also demonstrated antiviral and antibacterial activities. Studies indicate that it can inhibit the replication of certain viruses and show efficacy against antibiotic-resistant bacterial strains. This broad-spectrum activity suggests its potential as a therapeutic agent in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

- Dihydroisoquinoline Moiety : Known for neuroprotective effects and modulation of dopamine receptors, which can influence various neurological conditions.

- Thiophene Ring : Contributes to the overall stability and reactivity of the molecule, enhancing interactions with biological targets.

A structure-activity relationship analysis highlights that modifications in the molecular structure can lead to variations in biological efficacy, allowing for the design of more potent derivatives .

In Vitro Studies

In vitro studies have been conducted to assess the anticancer activity of similar compounds against renal cancer cell lines (Caki cells). These studies demonstrated significant inhibition of cell proliferation with IC₅₀ values indicating effective concentrations for inducing apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound forms stable interactions with key residues in target proteins, which is crucial for its inhibitory activity .

Toxicity and Safety Profile

Toxicity assessments indicate that at low concentrations, the compound exhibits minimal toxicity in cellular models. Safety studies are essential for advancing these compounds toward clinical applications, ensuring they do not present significant risk during therapeutic use .

Scientific Research Applications

Biological Activities

-

Antitumor Activity

- The compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism involves the inhibition of specific protein targets that are crucial for cancer cell survival and proliferation.

- Case studies have shown that it reduces tumor growth in xenograft models, indicating its potential as an anticancer agent.

-

Inhibition of Protein Arginine Methyltransferases (PRMTs)

- It selectively inhibits PRMT5, an enzyme involved in regulating gene expression and cell signaling pathways. This inhibition has implications for cancer therapy, particularly in malignancies where PRMT5 is overexpressed.

- The IC50 for PRMT5 inhibition has been reported at 8.5 nM, demonstrating potent activity against this target.

-

Interaction with P-glycoprotein

- The compound modulates the activity of P-glycoprotein, an efflux pump associated with drug resistance in cancer cells. By inhibiting this pump, it enhances the efficacy of co-administered chemotherapeutic agents.

Case Studies and Research Findings

-

Anticancer Research :

- A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited tumor growth in a mouse model of leukemia, suggesting its potential as a therapeutic agent against hematological malignancies.

-

Enzyme Inhibition Studies :

- Research focused on the inhibition of PRMTs highlighted the compound's selectivity and potency, paving the way for further development as a targeted therapy for cancers associated with PRMT dysregulation.

-

Drug Resistance Mechanisms :

- Investigations into P-glycoprotein interactions revealed that co-administration with traditional chemotherapeutics could overcome resistance mechanisms commonly observed in cancer treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3,4-Dihydroisoquinoline Moieties

- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): Key Differences: Replaces the urea and thiophene groups with a sulfonyl-pyrrolidine carboxamide and dimethylphenyl substituent. Activity: Exhibits cytotoxicity (IC₅₀ = 55.3 μM in HEK cells), suggesting dihydroisoquinoline derivatives may require careful optimization to balance efficacy and toxicity.

- Compound 166 (EP 4 219 465 A2) (): Structure: (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide. Key Differences: Uses a hydroxypropyl linker and pyrimidine carboxamide instead of urea. Relevance: Demonstrates the versatility of dihydroisoquinoline in kinase inhibitors, though pharmacokinetic data (e.g., LCMS m/z = 388.2) suggest differences in metabolic pathways compared to the target compound.

Urea Derivatives with Heterocyclic Substituents

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) (): Key Differences: Incorporates a benzothiophene core and benzoyl group instead of dihydroisoquinoline and thiophenemethyl. Implications: The tetrahydrobenzo[b]thiophene system may enhance π-π stacking interactions, but the absence of a rigid linker (e.g., butynyl) could reduce target selectivity.

- 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea (): Key Differences: Replaces dihydroisoquinoline with a thiadiazole-piperidine system. Relevance: Highlights the role of urea in stabilizing hydrogen bonds with biological targets, though the thiadiazole group may alter solubility and bioavailability.

Thiophene-Containing Analogues

- {4-[(1-{[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol (): Key Differences: Uses a fluorophenyl-pyrazole system instead of thiophenemethyl-urea. Activity: Lower cytotoxicity (IC₅₀ = 35.5 μM) compared to dihydroisoquinoline derivatives, suggesting thiophene’s role in reducing off-target effects.

Research Findings and Limitations

- Pharmacological Gaps : Direct data for the target compound’s activity is absent in the evidence, necessitating extrapolation from structural analogs.

- Metabolic Considerations : The butynyl linker may improve metabolic stability compared to hydroxypropyl or sulfonyl linkers.

- Contradictions: Dihydroisoquinoline derivatives show variable cytotoxicity (e.g., 35.5–117.4 μM), emphasizing the need for substituent-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.